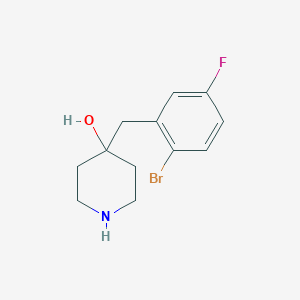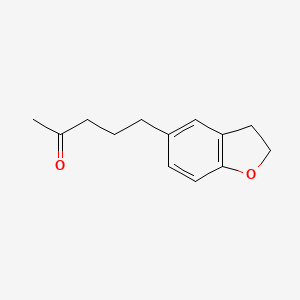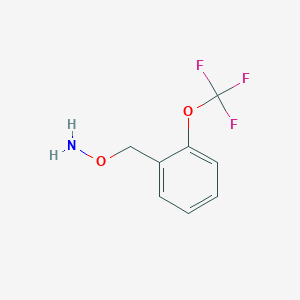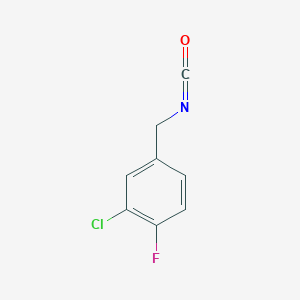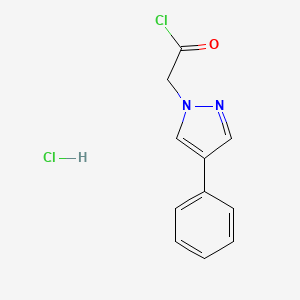
2-(4-phenyl-1H-pyrazol-1-yl)acetylchloridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and an acetyl chloride moiety, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of 4-phenyl-1H-pyrazole: This can be achieved by the cyclization of hydrazine derivatives with acetylenic ketones.
Acetylation: The 4-phenyl-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Chlorination: The resulting acetylated product is treated with thionyl chloride to introduce the chloride group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures ensures the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The acetyl chloride moiety in 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride makes it highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield dihydropyrazole derivatives.
Applications De Recherche Scientifique
2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The pyrazole ring’s electronic properties play a crucial role in its interaction with molecular targets .
Comparaison Avec Des Composés Similaires
4-phenyl-1H-pyrazole: A simpler analog without the acetyl chloride moiety.
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of acetyl chloride.
2-(4-phenyl-1H-pyrazol-1-yl)acetyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness: 2-(4-phenyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride moiety, which imparts high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis . Its hydrochloride form enhances its solubility and stability, further broadening its applications in various fields .
Propriétés
Formule moléculaire |
C11H10Cl2N2O |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
2-(4-phenylpyrazol-1-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-11(15)8-14-7-10(6-13-14)9-4-2-1-3-5-9;/h1-7H,8H2;1H |
Clé InChI |
CKNNTMWEIGSNEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




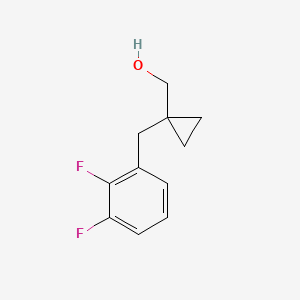
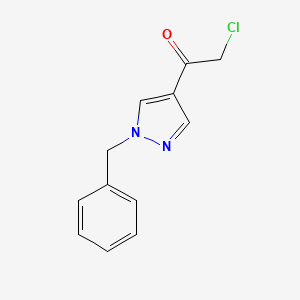
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
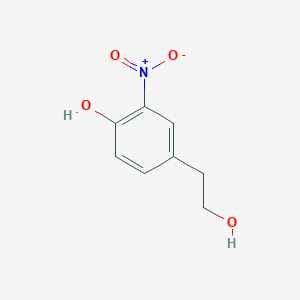
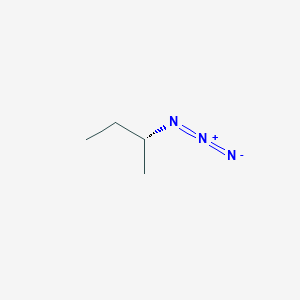

![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)
